Lanatoside C is a cardiac glycoside naturally found in the leaves of Digitalis lanata, commonly known as woolly foxglove. [, ] It belongs to a class of compounds known for their potent effects on cardiac muscle contraction. While clinically approved for treating cardiovascular diseases, recent research has focused on Lanatoside C's potential as an anti-cancer and anti-fibrotic agent.
Lanatoside C is classified as a cardiac glycoside, a category of organic compounds that exert positive inotropic effects on the heart muscle. It is specifically extracted from the leaves of Digitalis lanata, a perennial plant belonging to the family Plantaginaceae. This compound contains a complex structure comprising four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) linked to an aglycone known as digoxigenin .
The synthesis of lanatoside C can be achieved through various methods, primarily focusing on extraction from natural sources. A notable method involves the extraction of cardiac glycosides from Digitalis lanata using solvents such as methanol. The process typically includes:
This multi-step process allows for the efficient isolation of lanatoside C alongside other glycosides such as digoxin and lanatoside A.
The molecular formula of lanatoside C is , with a molar mass of approximately 985.127 g/mol . Its structure features:
The three-dimensional conformation of lanatoside C plays a crucial role in its interaction with cellular targets, particularly in influencing ion transport across cell membranes.
Lanatoside C participates in various chemical reactions characteristic of cardiac glycosides:
These reactions are critical for understanding the pharmacodynamics and therapeutic mechanisms of lanatoside C.
The mechanism by which lanatoside C exerts its pharmacological effects involves several pathways:
These mechanisms highlight lanatoside C's dual role as both a cardiac agent and an anticancer compound.
Lanatoside C exhibits several key physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
Lanatoside C has diverse applications in both clinical and research settings:
Lanatoside C is a cardenolide glycoside primarily isolated from Digitalis lanata (commonly known as Grecian foxglove or woolly foxglove), a biennial plant native to Eastern Europe and naturalized in regions from Italy to the Balkans [1] [7]. This species has been historically preferred over D. purpurea for cardiac glycoside extraction due to its higher yield of pharmaceutically valuable compounds. Traditional harvests in Brazil and other regions focused on extracting crude digitalin—a mixture of cardiac-active compounds—for treating "dropsy" (historical term for heart failure-associated edema) [1] [9]. Industrial-scale cultivation remains the only economically viable method to obtain lanatoside C and its derivative digoxin, reflecting the plant’s enduring agricultural significance [9].
Early pharmacological studies date to 1824 when French chemist Paqui isolated crystalline compounds from D. lanata, noting their potent effects on heart function. By the mid-20th century, systematic cultivation and extraction protocols were established, with the acetylated sugar moiety of lanatoside C identified as a key differentiator from other digitalis glycosides, enhancing its crystallinity and isolation efficiency [1] [6].
Lanatoside C gained FDA approval as an antiarrhythmic agent for treating congestive heart failure and atrial fibrillation through oral or intravenous routes. Its core mechanism involves specific inhibition of the Na⁺/K⁺-ATPase pump, increasing intracellular sodium and calcium concentrations to enhance myocardial contractility [7] [10]. Structurally, it consists of a digoxigenin aglycone bound to a tetrasaccharide chain (glucose, acetyl-digitoxose, and two digitoxose units), distinguishing it from related glycosides like digoxin [7].
Modern analytical techniques—including HPLC, ¹H/¹³C NMR, and solid-state CPMAS NMR—have enabled precise characterization of its 49-carbon structure. Key spectral signatures include:
This structural precision facilitated its transition from a cardiac drug to a multifunctional agent with documented anticancer, antiviral, and anti-inflammatory activities [6].
Cardiac glycosides like lanatoside C exhibit selective cytotoxicity against cancer cells while sparing normal tissues—a property attributed to differential expression of Na⁺/K⁺-ATPase isoforms in malignancies [8]. The compound’s ability to simultaneously modulate ion homeostasis and kinase signaling pathways positions it as a compelling candidate for drug repurposing [2] [10]. With rising cancer incidence globally (20 million new cases in 2022) and limitations of current chemotherapies, lanatoside C offers a time- and cost-efficient therapeutic alternative by leveraging existing pharmacological safety data [8]. Its broad-spectrum activity across hepatocellular, prostate, and colorectal cancers further supports its repositioning potential [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7